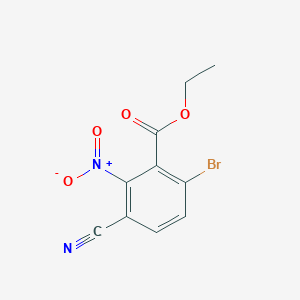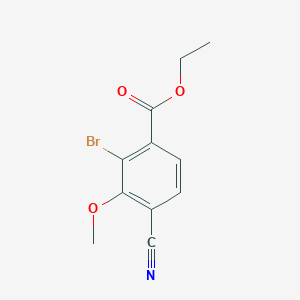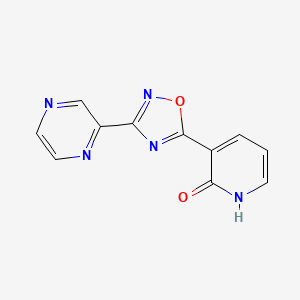![molecular formula C16H14ClN3O B1414519 8-{2-[(E)-(2-hydroxyphenyl)methylidene]hydrazino}quinolinium chloride CAS No. 477762-43-9](/img/structure/B1414519.png)
8-{2-[(E)-(2-hydroxyphenyl)methylidene]hydrazino}quinolinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 8-{2-[(E)-(2-hydroxyphenyl)methylidene]hydrazino}quinolinium chloride is available on PubChem . The compound has a molecular formula of C16H14ClN3O .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found on PubChem .Scientific Research Applications
1. Structural Analysis and Hydrogen Bonding
The molecular structure of compounds related to 8-{2-[(E)-(2-hydroxyphenyl)methylidene]hydrazino}quinolinium chloride has been analyzed, revealing intermolecular hydrogen bonding and π–π stacking interactions. These interactions are crucial in understanding the molecular assembly and properties of these compounds (Jasinski et al., 2008).
2. Antitumor Activity
Some derivatives of 8-hydroxyquinolinium, like 2-Formyl-8-hydroxy-quinolinium chloride, have demonstrated significant anti-tumor activity. They exhibit selective toxicity between cancer cells and normal cells, showing promise as potential anticancer agents (Lam et al., 2014).
3. Antiangiogenic Properties
Compounds like 2-Formyl-8-hydroxy-quinolinium chloride also display antiangiogenic activity, inhibiting the growth of new blood vessels necessary for tumor growth and metastasis. This positions them as potential candidates for antitumor therapy (Lam et al., 2016).
4. Synthesis of Heterocycles
Research has focused on using quinolinium compounds in synthesizing various heterocycles, which are crucial in pharmaceutical and chemical industries. These studies help in developing new synthetic routes and understanding reaction mechanisms (Borisov et al., 2011).
5. Formation of Complex Molecular Structures
Studies on chloride salts of 8-hydroxyquinolinium derivatives have provided insights into the formation of complex molecular structures like the R44(8) ring. This research contributes to our understanding of molecular geometry and interactions in crystalline structures (Mohammadnezhad et al., 2015).
properties
IUPAC Name |
2-[(quinolin-1-ium-8-ylhydrazinylidene)methyl]phenol;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O.ClH/c20-15-9-2-1-5-13(15)11-18-19-14-8-3-6-12-7-4-10-17-16(12)14;/h1-11,19-20H;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCNYJGVILQWQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=CC=CC3=C2[NH+]=CC=C3)O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate](/img/structure/B1414457.png)
![(6-Methyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo-[1,2-b]pyrazol-3-yl)acetic acid](/img/structure/B1414458.png)